molecular formula C9H8F2O2 B6358605 2-Ethoxy-4,5-difluorobenzaldehyde CAS No. 883535-82-8

2-Ethoxy-4,5-difluorobenzaldehyde

Cat. No.: B6358605
CAS No.: 883535-82-8
M. Wt: 186.15 g/mol
InChI Key: BZHGEEWRLKAHBR-UHFFFAOYSA-N
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Description

2-Ethoxy-4,5-difluorobenzaldehyde is a chemical compound belonging to the class of fluorobenzaldehydes. It has the molecular formula C₉H₈F₂O₂ and a molecular weight of 186.15 g/mol. This compound is characterized by the presence of two fluorine atoms and an ethoxy group attached to a benzaldehyde core, making it a versatile small molecule scaffold .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-ethoxybenzaldehyde with a fluorinating agent under controlled conditions to introduce the fluorine atoms at the desired positions .

Industrial Production Methods

Industrial production of 2-Ethoxy-4,5-difluorobenzaldehyde may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4,5-difluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of different functional groups in place of the ethoxy or fluorine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: 2-Ethoxy-4,5-difluorobenzoic acid.

    Reduction: 2-Ethoxy-4,5-difluorobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the reagents used.

Scientific Research Applications

2-Ethoxy-4,5-difluorobenzaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Ethoxy-4,5-difluorobenzaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially altering their activity. The ethoxy group may also influence its solubility and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-3,5-difluorobenzaldehyde: Similar structure but with fluorine atoms at different positions.

    2,4-Difluorobenzaldehyde: Lacks the ethoxy group, affecting its reactivity and applications.

    3,5-Difluorobenzaldehyde: Another fluorinated benzaldehyde with different substitution patterns.

Uniqueness

The combination of ethoxy and fluorine groups provides a distinct set of properties that can be leveraged in various research and industrial contexts .

Properties

IUPAC Name

2-ethoxy-4,5-difluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-2-13-9-4-8(11)7(10)3-6(9)5-12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHGEEWRLKAHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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